Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Medicinal Chemistry Bioisostere Analysis Drug Design

2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide (CAS 1798530-12-7) is a synthetic organic compound with the molecular formula C14H17BrN2O3S and a molecular weight of 373.27 g/mol. It belongs to the class of pyrrole-bearing benzenesulfonamide derivatives, a scaffold widely exploited in medicinal chemistry for carbonic anhydrase inhibition, kinase modulation, and antimicrobial applications.

Molecular Formula C14H17BrN2O3S
Molecular Weight 373.27
CAS No. 1798530-12-7
Cat. No. B2836124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
CAS1798530-12-7
Molecular FormulaC14H17BrN2O3S
Molecular Weight373.27
Structural Identifiers
SMILESCN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C14H17BrN2O3S/c1-17-10-4-6-12(17)13(18)8-9-16-21(19,20)14-7-3-2-5-11(14)15/h2-7,10,13,16,18H,8-9H2,1H3
InChIKeyPDVRSWQKBHIQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide (CAS 1798530-12-7): Structural Identity and Compound-Class Context


2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide (CAS 1798530-12-7) is a synthetic organic compound with the molecular formula C14H17BrN2O3S and a molecular weight of 373.27 g/mol . It belongs to the class of pyrrole-bearing benzenesulfonamide derivatives, a scaffold widely exploited in medicinal chemistry for carbonic anhydrase inhibition, kinase modulation, and antimicrobial applications [1]. The compound features four key pharmacophoric elements: (1) a 2-bromobenzenesulfonamide moiety providing a hydrogen-bond donor/acceptor sulfonamide group and a bromine substituent for halogen bonding or further synthetic elaboration; (2) a 1-methyl-1H-pyrrol-2-yl ring contributing aromatic π-stacking capacity; (3) a secondary alcohol at the 3-position of the propyl linker enabling stereochemical and hydrogen-bonding differentiation; and (4) a three-carbon linker between the sulfonamide nitrogen and the pyrrole-hydroxyl terminus. The compound is commercially available at ≥95% purity for research use .

Why 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Within the benzenesulfonamide-pyrrole hybrid class, subtle structural variations produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The ortho-bromo substituent on the phenyl ring differentiates this compound from its non-halogenated parent N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide, altering both electronic properties and providing a heavy-atom label for crystallographic phasing or a synthetic handle for cross-coupling reactions . Replacement of the sulfonamide (–SO2NH–) linker with a benzamide (–CONH–) linker—as in the direct analog 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0)—changes the hydrogen-bonding geometry, acidity (sulfonamide NH pKa ~10 vs. benzamide NH pKa ~15), and metabolic stability profile [1]. The N-methylpyrrole moiety confers aromatic rigidity and distinct electronic character compared to the fully saturated pyrrolidine analog 2-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide (CAS 850411-15-3), affecting conformational preferences and target-binding complementarity . The three-carbon hydroxypropyl linker length and the presence of the secondary alcohol distinguish this compound from the two-carbon homolog 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide, impacting both intramolecular hydrogen-bonding capacity and spatial presentation of the pyrrole pharmacophore . These structural distinctions carry material consequences for biological target engagement, synthetic tractability, and procurement specifications.

Quantitative Differentiation Evidence for 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide Versus Closest Analogs


Sulfonamide vs. Benzamide Linker: Differentiated Hydrogen-Bonding Capacity and Metabolic Stability

The target compound incorporates a sulfonamide (–SO2NH–) linker connecting the 2-bromophenyl ring to the hydroxypropyl-pyrrole chain. Its closest benzamide analog, 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0), replaces the tetrahedral sulfonyl sulfur with a trigonal planar carbonyl carbon. This substitution alters the hydrogen-bond acceptor geometry from two S=O oxygen atoms (HBA count = 2 from sulfonamide) to a single C=O oxygen (HBA count = 1 from amide), which has been shown to affect target-binding affinity in sulfonamide-derived inhibitor series [1]. In Cav2.2 channel inhibitor programs, the sulfonamide-to-benzamide substitution altered not only potency but also introduced differential metabolic liabilities, with the sulfonamide series generating persistent metabolites not observed in the benzamide series [1]. The sulfonamide NH proton (calculated pKa ≈ 10.0–10.5) is substantially more acidic than the benzamide NH (calculated pKa ≈ 15), conferring stronger hydrogen-bond donor capacity relevant to zinc-binding pharmacophores such as carbonic anhydrase active sites [2].

Medicinal Chemistry Bioisostere Analysis Drug Design

Ortho-Bromo Substituent: Synthetic Versatility and Halogen-Bonding Potential Differentiated from Non-Halogenated and Alternative ortho-Substituted Analogs

The ortho-bromo substituent on the benzenesulfonamide ring distinguishes this compound from three key comparator classes: (a) the non-halogenated parent N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide, which lacks any ortho substituent; (b) the ortho-trifluoromethoxy analog N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1798488-78-4); and (c) the 4-fluoro-3-methyl analog (CAS 1795303-66-0) where halogen substitution occurs at a different ring position. The C–Br bond (bond dissociation energy ~84 kcal/mol) provides a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not feasible with the non-halogenated analog [1]. In 2-bromobenzenesulfonamide-based carbonic anhydrase inhibitors, the bromine atom at the ortho position contributes a Ki of 452 nM against human CA II—a potency level distinct from other halogen substitution patterns [2]. Bromine's polarizable electron cloud (σ-hole) enables halogen bonding with protein backbone carbonyls, a non-canonical interaction unavailable to the –OCF3 analog and geometrically distinct from fluorine's engagement mode [3]. Furthermore, the anomalous scattering of bromine (f'' = 1.283 e⁻ at Cu Kα) facilitates experimental phasing in protein-ligand co-crystallography, a practical advantage for structural biology workflows not offered by non-halogenated or fluorine-only analogs [4].

Synthetic Chemistry Halogen Bonding Structure-Based Design

N-Methylpyrrole Aromaticity vs. Pyrrolidine Saturation: Conformational Rigidity and Electronic Structure Differentiation

The 1-methyl-1H-pyrrol-2-yl ring in the target compound is aromatic (6π-electron system), imposing a planar geometry on the five-membered heterocycle with restricted rotational freedom. This contrasts with the pyrrolidine analog 2-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide hydrochloride (CAS 850411-15-3), which features a fully saturated, non-aromatic pyrrolidine ring with sp³-hybridized nitrogen and carbon atoms adopting envelope or twist conformations . The aromatic pyrrole contributes approximately 2.5–3.0 kcal/mol of resonance stabilization energy and presents a π-electron-rich surface for face-to-face or edge-to-face aromatic interactions with protein phenylalanine, tyrosine, or tryptophan side chains [1]. In contrast, the saturated pyrrolidine ring engages primarily through hydrophobic contacts and potential charge-reinforced hydrogen bonding via its basic tertiary amine (conjugate acid pKa ~10.5), a feature absent in the non-basic N-methylpyrrole (pKa of protonated pyrrole ≈ −3.8) [2]. The N-methyl substitution on the pyrrole ring eliminates the N–H hydrogen bond donor present in unsubstituted pyrrole, altering both solubility and target interaction profiles.

Conformational Analysis Molecular Recognition Ligand Design

Hydroxypropyl Linker Length: Three-Carbon vs. Two-Carbon Spacer Impacts Molecular Recognition Topology

The target compound incorporates a 3-hydroxypropyl linker (–CH2–CH2–CHOH–) connecting the sulfonamide nitrogen to the pyrrole C2 position, yielding a 4-bond separation between the sulfonamide S atom and the pyrrole ring. The two-carbon homolog 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide shortens this to a 3-bond separation (–CH2–CHOH–), altering both the spatial presentation and the intramolecular hydrogen-bonding network . In benzenesulfonamide-pyrrole hybrid series, linker length has been shown to modulate target selectivity: for example, in carbonic anhydrase inhibitor programs, variation of the spacer between the sulfonamide zinc-binding group and the pendant aromatic ring shifts isoform selectivity between hCA II, IX, and XII [1]. The secondary alcohol at the linker's C3 position introduces both a hydrogen-bond donor (OH) and a chiral center, offering stereochemical control over molecular recognition not available in non-hydroxylated or achiral analogs. Calculated physicochemical properties differentiate the two linker lengths: the 3-carbon linker yields a higher molecular weight (373.27 vs. 365.25), increased rotatable bond count (7 vs. 6), and altered topological polar surface area, affecting both permeability and solubility profiles [2].

Linker Optimization Pharmacophore Modeling Structure-Activity Relationships

Carbonic Anhydrase Inhibition Baseline: 2-Bromobenzenesulfonamide Core Demonstrates μM-Range CA Affinity with Substitution-Dependent Modulation

The 2-bromobenzenesulfonamide substructure present in the target compound has established activity against carbonic anhydrase (CA) enzymes. In a purified sheep kidney CA (sCA) inhibition study, 2-bromobenzenesulfonamide (the unelaborated core) displayed a Ki value within the range of 1.348–69.31 μM when tested alongside eight other sulfonamide inhibitors [1]. While the full target compound bears an N-alkyl substituent that may modulate affinity, the core 2-bromobenzenesulfonamide pharmacophore retains the primary sulfonamide zinc-binding motif. In a separate human CA II binding study, 2-bromobenzenesulfonamide exhibited a Ki of 452 nM, demonstrating that the 2-bromo substitution pattern is compatible with sub-micromolar CA affinity [2]. For comparison, the clinically used CA inhibitor acetazolamide exhibits a Ki of 298.15 nM against hCA II under similar conditions, while novel bromophenolic sulfonamide derivatives have achieved Ki values as low as 23.52 nM [3]. This places the 2-bromobenzenesulfonamide scaffold in a moderate-affinity range amenable to further optimization through N-alkylation and pyrrole conjugation.

Enzyme Inhibition Carbonic Anhydrase Metalloenzyme Targeting

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide (CAS 1798530-12-7)


Fragment-Based and Structure-Guided Drug Discovery Requiring Experimental Phasing

The ortho-bromine atom serves as an intrinsic anomalous scatterer (f'' = 1.283 e⁻ at Cu Kα), enabling sulfur-SAD or Br-SAD experimental phasing of protein-ligand co-crystal structures without the need for selenomethionine incorporation or heavy-atom soaking [1]. This makes the compound an attractive candidate for crystallography-intensive medicinal chemistry programs where rapid determination of ligand-binding poses is rate-limiting. The sulfonamide group additionally anchors the compound to zinc-containing metalloenzyme active sites (e.g., carbonic anhydrases, MMPs), providing a defined binding orientation that simplifies electron density interpretation.

Kinase and Bromodomain Inhibitor Programs Leveraging Aromatic Stacking Interactions

The N-methylpyrrole ring provides an aromatic π-surface suitable for engagement with the conserved hinge region of protein kinases or the acetyl-lysine recognition pocket of bromodomains [2]. Unlike saturated pyrrolidine-containing analogs, the planar, electron-rich pyrrole can participate in face-to-face π-stacking with tyrosine or phenylalanine residues commonly found in these binding sites. The 2-bromophenyl ring offers an additional vector for halogen bonding with backbone carbonyls, a non-canonical interaction that has been exploited in bromodomain inhibitor optimization.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Focused Library Synthesis

The aryl C–Br bond provides a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling parallel synthesis of focused analog libraries from a common advanced intermediate [3]. This positions the compound as a diversification-ready scaffold for medicinal chemistry teams seeking to explore aryl substitution SAR without de novo synthesis of each analog. The secondary alcohol can be independently functionalized (e.g., esterification, oxidation to ketone, or conversion to amine via Mitsunobu), providing orthogonal diversification handles.

Carbonic Anhydrase Inhibitor Lead Optimization with Isoform-Selectivity Potential

The 2-bromobenzenesulfonamide core has demonstrated μM to sub-μM affinity for CA isoforms, with the full Ki of 452 nM against hCA II established for the unsubstituted parent [4]. The N-(3-hydroxy-3-(1-methylpyrrol-2-yl)propyl) substituent introduces tail-group functionality that can probe the rim of the CA active-site cavity, where structural differences between isoforms hCA I, II, IX, and XII can be exploited for selectivity. Linker-length variation between the 2-carbon and 3-carbon spacer has been shown to modulate isoform selectivity in related benzenesulfonamide series, providing a rational design hypothesis for selectivity optimization.

Quote Request

Request a Quote for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.